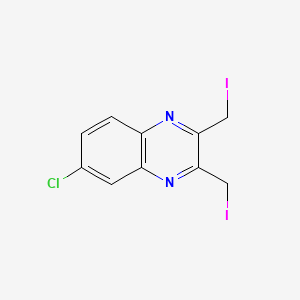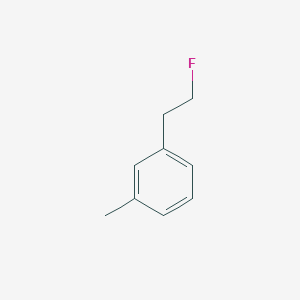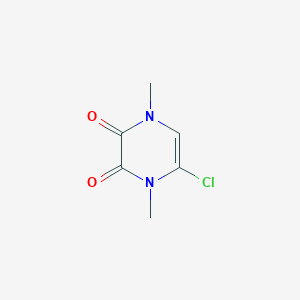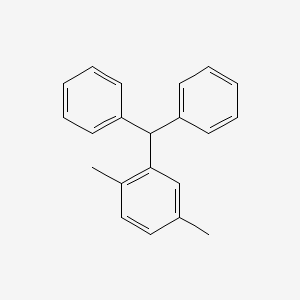
2-(Diphenylmethyl)-1,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylmethyl)-1,4-dimethylbenzene is an organic compound characterized by a benzene ring substituted with two methyl groups and a diphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethyl)-1,4-dimethylbenzene typically involves the Friedel-Crafts alkylation reaction. This reaction uses benzyl chloride and 1,4-dimethylbenzene (p-xylene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. These methods utilize microreactors to ensure precise control over reaction conditions, leading to higher purity and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylmethyl)-1,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylic position, using reagents like sodium ethoxide (NaOEt) or sodium amide (NaNH2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaOEt or NaNH2 in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbons.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(Diphenylmethyl)-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Diphenylmethyl)-1,4-dimethylbenzene involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: Similar in structure but lacks the additional methyl groups.
1,4-Dimethylbenzene (p-xylene): Similar in structure but lacks the diphenylmethyl group.
Benzyl chloride: Contains the benzyl group but lacks the methyl substitutions on the benzene ring.
Uniqueness
2-(Diphenylmethyl)-1,4-dimethylbenzene is unique due to the presence of both the diphenylmethyl and methyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
7249-83-4 |
|---|---|
Molecular Formula |
C21H20 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-benzhydryl-1,4-dimethylbenzene |
InChI |
InChI=1S/C21H20/c1-16-13-14-17(2)20(15-16)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3 |
InChI Key |
ZBGWWTXKHFXXRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


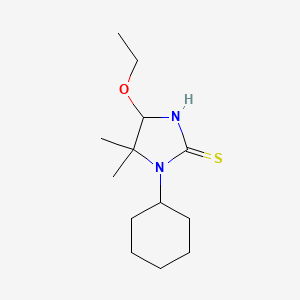
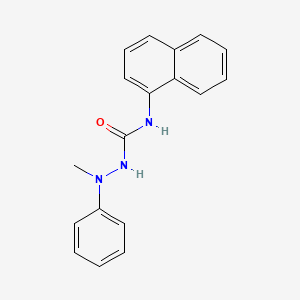
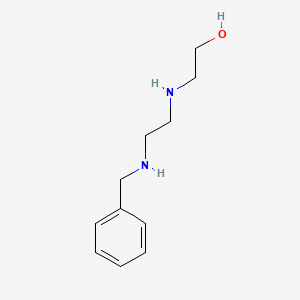
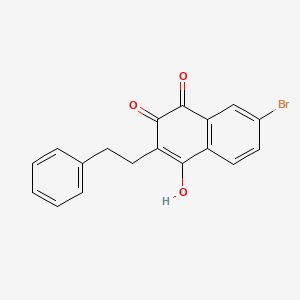
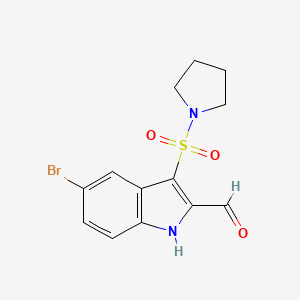
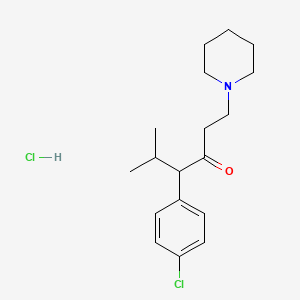
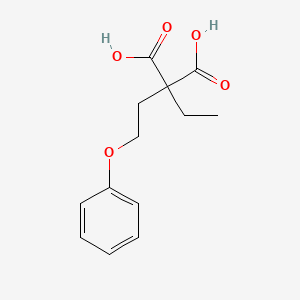
![Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate](/img/structure/B14000425.png)
